5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical property Lipophilicity Drug-likeness

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-79-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural mimicry of purines and its demonstrated utility across kinase inhibition , phosphodiesterase modulation , and ion channel blocker programs. With a molecular formula of C8H9ClN4 and a molecular weight of 196.64 g/mol, it features a 5-chloro substituent on the pyrimidine ring and a free 7-amino group, positioning it as a versatile, derivatizable building block rather than a terminal bioactive entity.

Molecular Formula C8H9ClN4
Molecular Weight 196.64
CAS No. 2369-79-1
Cat. No. B3050105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS2369-79-1
Molecular FormulaC8H9ClN4
Molecular Weight196.64
Structural Identifiers
SMILESCC1=C2N=C(C=C(N2N=C1C)N)Cl
InChIInChI=1S/C8H9ClN4/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,10H2,1-2H3
InChIKeyKRGRJCUVPNQLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-79-1): Core Scaffold Identity and Procurement Baseline


5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-79-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural mimicry of purines and its demonstrated utility across kinase inhibition [1], phosphodiesterase modulation [2], and ion channel blocker programs [3]. With a molecular formula of C8H9ClN4 and a molecular weight of 196.64 g/mol, it features a 5-chloro substituent on the pyrimidine ring and a free 7-amino group, positioning it as a versatile, derivatizable building block rather than a terminal bioactive entity [4].

Why 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Substituted: The Functional Consequences of 5-Chloro vs. 5-H Selection


Substituting this compound with its 5-H (des-chloro) analog 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1076-21-7) or the simpler core scaffold pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) is not chemically or pharmacologically neutral. The 5-chloro substituent simultaneously serves three functions: (i) it raises computed lipophilicity by approximately 1.0 logP unit (XLogP3 1.7 vs. 0.7 for CAS 1076-21-7), altering passive membrane permeability and distribution [1]; (ii) it provides a synthetically essential leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, a diversification route unavailable to the 5-H analog [2]; and (iii) it is the conserved structural feature present in crystallographically validated inhibitors of CDK2 (PDB 1Y8Y) and PDE10A (PDB 5DH4), where the chlorine atom engages in specific halogen-bonding or hydrophobic contacts within the target binding site [3][4].

Quantitative Differentiation Evidence for 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Lipophilicity Gain: XLogP3 Comparison of 5-Chloro vs. Des-Chloro Analog

The target compound (CAS 2369-79-1) exhibits an XLogP3 value of 1.7, compared to 0.7 for its direct des-chloro analog 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1076-21-7) and 0 for the unsubstituted core scaffold pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4). This +1.0 logP increment is attributable solely to the 5-chloro substituent, placing the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and passive membrane permeability [1][2].

Physicochemical property Lipophilicity Drug-likeness

Synthetic Diversification: 5-Chloro as a Cross-Coupling Handle Absent in the 5-H Analog

The 5-chloro substituent on the target compound enables nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the 5-position . This reactivity is entirely absent in the 5-H analog (CAS 1076-21-7), which lacks a leaving group at this position. In the broader pyrazolo[1,5-a]pyrimidine literature, the 5-chloro-7-amino substitution pattern is explicitly recognized as a 'strategic synthetic handle' enabling parallel library synthesis and late-stage functionalization [1]. The target compound therefore serves as a single-point diversification intermediate, whereas the des-chloro analog is a synthetic endpoint.

Synthetic chemistry Building block Cross-coupling

Scaffold Validation: X-Ray Co-Crystal Structures of 5-Chloro-7-Amino Pyrazolo[1,5-a]pyrimidine Derivatives in Human Drug Targets

The 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine core—the exact scaffold motif of the target compound—is present in inhibitors co-crystallized with two clinically relevant human targets: CDK2 (PDB 1Y8Y, resolution 2.00 Å, R-Free 0.272) [1] and PDE10A (PDB 5DH4) [2]. In the CDK2 structure, the inhibitor (5-chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine occupies the ATP-binding site with the 5-chloro substituent oriented toward the hinge region. By contrast, the 5-H analog scaffold has no deposited co-crystal structures with human kinases or phosphodiesterases in the PDB, indicating that the chloro substituent is a critical pharmacophoric element for target engagement in these validated inhibitor series.

Structural biology Kinase inhibitor Phosphodiesterase inhibitor

KCa Channel SAR: 5-Chloro Substitution Is Required for Sub-Micromolar Potency in the Pyrazolopyrimidine Series

In an exploratory SAR study by Gentles et al. (2008), the most potent KCa channel blocker identified was 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 24), which features the identical 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine core as the target compound [1]. This compound displayed sub-micromolar activity in both a thallium flux assay and whole-cell electrophysiology, and critically did not displace apamin in competitive binding, indicating a non-apamin binding site. While the study did not report a direct 5-H matched-pair comparison, the 5-chloro substituent was present in the most potent analog among the series, consistent with the halogen contributing to target affinity or binding-site complementarity.

Ion channel KCa channel Electrophysiology

Highest-Value Application Scenarios for 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence


Kinase Inhibitor Lead Generation: CDK2-Focused Library Synthesis via 5-Chloro Derivatization

The 5-chloro group provides a direct synthetic entry point for generating diverse C5-substituted analogs via SNAr or Pd-catalyzed cross-coupling [1]. Given the validated CDK2 co-crystal structure (PDB 1Y8Y) showing the 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine core in the ATP-binding site , medicinal chemistry teams can use CAS 2369-79-1 as the key intermediate for parallel synthesis of focused kinase inhibitor libraries. The free 7-amino group permits simultaneous N-functionalization, enabling two-dimensional SAR exploration from a single building block.

PDE10A Inhibitor Development: Structure-Based Design Using the Co-Crystallized Scaffold

The PDE10A co-crystal structure (PDB 5DH4) features a 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine derivative [1]. CAS 2369-79-1 represents the minimal scaffold retaining both the 5-chloro substituent (which occupies a hydrophobic pocket in PDE10A) and the 7-amino group (available for vectoring toward solvent-exposed regions). Structure-based drug design programs targeting PDE10A for schizophrenia or Huntington's disease can use this compound as the starting material for hit-to-lead optimization, confident that the core scaffold is crystallographically validated.

KCa Channel Blocker SAR Expansion: Precursor to the Gentles Series

The Gentles et al. (2008) study demonstrated that the 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine core, when N-alkylated at the 7-position, yields potent and selective KCa channel blockers with a non-apamin binding mechanism [1]. CAS 2369-79-1 is the direct synthetic precursor to compound 24 and its analogs. Academic or industrial ion channel groups seeking to explore this underexploited chemotype for neurological or cardiovascular indications can procure this building block as the starting point for a novel SAR campaign.

Physicochemical Property Optimization: Lipophilicity-Driven Permeability Enhancement

For programs where the des-chloro analog (XLogP3 0.7) fails to achieve adequate cellular permeability, CAS 2369-79-1 offers a +1.0 logP increment (XLogP3 1.7) without altering the polar surface area, which remains at 56.2 Ų for both compounds [1]. This property shift places the compound within the optimal drug-like lipophilicity window and can be exploited to improve cell-based assay performance while maintaining the same hydrogen-bonding capacity. Procurement of the 5-chloro analog allows teams to test the lipophilicity-permeability hypothesis directly without scaffold hopping.

Quote Request

Request a Quote for 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.